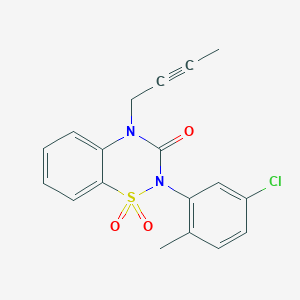![molecular formula C15H17F3N4O2S B6451528 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549031-74-3](/img/structure/B6451528.png)
6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a multifaceted compound known for its intricate structure and potential applications. With its unique octahydropyrrolo[2,3-c]pyrrole core substituted with a pyridine-3-carbonitrile group, it presents a broad array of reactivity and interaction possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available organic precursors. Key steps might include:
Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: : This can involve cyclization reactions under controlled temperature and pressure.
Sulfonylation: : Introduction of the trifluoropropanesulfonyl group through a sulfonylation reaction, often using reagents such as trifluoropropanesulfonyl chloride.
Substitution Reactions: : Attachment of the pyridine-3-carbonitrile moiety via substitution reactions, facilitated by catalytic agents and specific solvents.
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the pyrrolidine ring or the pyridine moiety, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Reduction reactions could target the nitrile group to yield amines, employing reducing agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the functional groups present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various halides and alkylating agents under catalytic conditions.
Major Products Formed
From Oxidation: : Corresponding sulfoxides or sulfones.
From Reduction: : Amine derivatives.
From Substitution: : Functionalized derivatives with diverse substituents.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine
Research into its biological activity suggests potential as a lead compound in drug discovery, particularly due to its unique trifluoromethyl group, which can influence biological activity.
Industry
In industrial applications, it might be used in the synthesis of advanced materials or as a component in agrochemicals.
Mechanism of Action
The effects of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile are mediated through interactions with various molecular targets. Its mechanism of action involves binding to specific proteins or enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-(octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile: : Lacks the trifluoropropanesulfonyl group, impacting its reactivity and biological activity.
1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrole:
Uniqueness
The unique combination of trifluoropropanesulfonyl and pyridine-3-carbonitrile groups in 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile provides distinctive chemical properties and broad application potential, distinguishing it from similar compounds.
This compound represents a fascinating intersection of complex chemistry and practical application, highlighting the intricate beauty of molecular science.
Properties
IUPAC Name |
6-[1-(3,3,3-trifluoropropylsulfonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c16-15(17,18)4-6-25(23,24)22-5-3-12-9-21(10-13(12)22)14-2-1-11(7-19)8-20-14/h1-2,8,12-13H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGRFQVDBRMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine](/img/structure/B6451475.png)
![N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451486.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6451490.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B6451497.png)
![3-(2-bromophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451500.png)
![3-chloro-4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451512.png)
![2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6451521.png)
![6-[1-(2,4-difluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451525.png)
![4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine](/img/structure/B6451536.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6451542.png)
![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6451553.png)
![4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6451558.png)
![N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451565.png)
